1-(4-Fluorobenzyl)piperidin-4-ol is a synthetic organic compound frequently employed in medicinal chemistry research as a building block for developing novel pharmaceutical agents. [] It belongs to a class of compounds known as amino alcohols, characterized by the presence of both amine and alcohol functional groups. [] Its structural features, including the piperidine ring, the 4-fluorobenzyl substituent, and the hydroxyl group, make it a versatile scaffold for exploring structure-activity relationships and designing compounds with specific biological activities. [, , , , ]
1-(4-Fluorobenzyl)piperidin-4-ol is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorobenzyl group attached at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. The molecular formula for this compound is C12H16FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
This compound can be synthesized through various chemical methods, primarily involving the modification of piperidine derivatives. It has garnered interest due to its potential biological activities, which are being explored in scientific research.
1-(4-Fluorobenzyl)piperidin-4-ol belongs to the class of piperidine derivatives. Piperidines are known for their diverse pharmacological properties, making them significant in drug development. This specific compound may exhibit properties useful in treating neurological disorders due to its interaction with neurotransmitter systems.
The synthesis of 1-(4-Fluorobenzyl)piperidin-4-ol can be achieved through several methods, with one common approach being the reduction of 1-(4-Fluorobenzoyl)piperidin-4-one. This reduction typically involves converting the carbonyl group into an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The molecular structure of 1-(4-Fluorobenzyl)piperidin-4-ol consists of a piperidine ring with a hydroxyl group at the 4-position and a fluorobenzyl group at the 1-position. The presence of fluorine enhances the lipophilicity and biological activity of the compound.
Key structural data includes:
1-(4-Fluorobenzyl)piperidin-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 1-(4-Fluorobenzyl)piperidin-4-ol exerts its effects is primarily through interactions with specific molecular targets in biological systems. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. The fluorobenzyl group enhances binding affinity via hydrophobic interactions and hydrogen bonding, potentially influencing neurotransmitter activity in the brain.
Additional analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insight into the structural characteristics and confirm the identity of synthesized compounds.
1-(4-Fluorobenzyl)piperidin-4-ol has several potential applications in scientific research:
1-(4-Fluorobenzyl)piperidin-4-ol and its derivatives demonstrate significant interactions with the dopamine transporter (DAT), positioning them as promising candidates for treating psychostimulant use disorders. Research indicates that the hydroxylated analog (+)-R,R-D-84 exhibits a 37-fold higher binding affinity for DAT compared to non-hydroxylated parent compounds, with a dissociation constant (Ki) in the low nanomolar range (Table 1) [2]. This enhanced affinity is attributed to a critical hydrogen-bonding interaction between the piperidine hydroxyl group and Aspartate 68 (Asp68) residue within DAT’s transmembrane domain. Mutagenesis studies (D68N mutation) confirm this mechanism, as the mutation substantially reduces compound binding [2].
These compounds function as atypical DAT inhibitors, characterized by:
Table 1: Binding Affinities of 1-(4-Fluorobenzyl)piperidine Analogs at Monoamine Transporters
Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Selectivity (SERT/DAT) | Key Feature |
---|---|---|---|---|---|
(+)-R,R-D-84 | ~0.46 | ~32.7 | NT | ~71 | Hydroxylated Piperidine |
D-164 | ~17.0 | ~1270 | NT | ~75 | Non-hydroxylated Parent |
GBR 12909 | ~5.0 | ~50.0 | ~10.0 | ~10 | Reference DAT Inhibitor |
Cocaine | ~400 | ~280 | ~2100 | ~0.7 | Typical DAT Inhibitor |
NT = Not Tested in source material. Values are approximate based on data from [2] [9].
The pharmacological activity of 1-(4-Fluorobenzyl)piperidin-4-ol derivatives is highly dependent on stereochemistry. The (+)-R,R enantiomer (D-84) demonstrates significantly superior affinity and selectivity for DAT compared to its (-)-S,S enantiomer (D-83) [2]. Functional uptake assays further confirm this stereospecificity:
This stereoselectivity translates directly to in vivo effects. (+)-R,R-D-84 produces a prolonged but moderate increase in locomotor activity in rats, consistent with a slow, sustained increase in synaptic dopamine levels. In contrast, the (-)-S,S enantiomer shows minimal activity, and cocaine produces a rapid, intense hyperactivity [2]. This suggests the specific spatial orientation of the hydroxyl and fluorobenzyl groups in the (+)-R,R configuration is essential for optimal DAT interaction and the desired atypical behavioral profile.
Table 2: Stereospecificity of 1-(4-Fluorobenzyl)piperidin-4-ol Enantiomers
Property | (+)-R,R-D-84 | (-)-S,S-D-83 |
---|---|---|
DAT Binding Ki | ~0.46 nM | >>1000 nM |
DAT Uptake IC50 | ~10-50 nM | >1000 nM |
SERT Binding Ki | ~32.7 nM | ~100-200 nM (Estimated) |
DAT:SERT Selectivity | ~71-fold | <20-fold (Estimated) |
Locomotor Activity | Moderate, Long-lasting increase | Minimal Effect |
Cocaine Discrimination | Partial Substitution | No Substitution |
Data consolidated from [2].
The unique pharmacokinetic and pharmacodynamic properties of (+)-R,R-D-84 make it a strong candidate for development as a long-acting medication for psychostimulant use disorders:
These characteristics align with the profile sought for "atypical" DAT inhibitors – high-affinity blockers that do not share cocaine's rewarding properties and may even counteract them, offering a promising therapeutic strategy [9].
Beyond psychostimulant use disorders, the 1-(4-fluorobenzyl)piperidine scaffold shows relevance in neurodegenerative disease research:
Although direct data on 1-(4-Fluorobenzyl)piperidin-4-ol binding to NMDA receptors (NMDARs) within the provided search results is limited, the piperidine scaffold and structural analogs are prominent in NMDAR antagonist development, particularly targeting specific GluN2 subunits:
While 1-(4-Fluorobenzyl)piperidin-4-ol itself requires specific evaluation for NMDAR activity, its core structure positions it as a potential precursor or pharmacophore for developing neuroprotective agents targeting GluN2B-containing NMDARs to combat excitotoxicity in neurodegenerative diseases.
Table 3: Key Neuropharmacological Targets and Implications of 1-(4-Fluorobenzyl)piperidin-4-ol and Derivatives
Primary Target/Mechanism | Key Finding/Compound | Therapeutic Implication |
---|---|---|
Dopamine Transporter (DAT) | High-affinity binding of (+)-R,R-D-84; Stereospecific Asp68 interaction | Long-acting candidate for cocaine dependence; Reduced abuse potential |
Monoamine Selectivity | High DAT selectivity over SERT/NET for (+)-R,R-D-84 | Minimized off-target effects impacting mood or cardiovascular system |
Behavioral Profile | Slow onset, long duration of action; Cocaine effect attenuation | Improved compliance; Potential for relapse prevention |
Neurodegenerative Scaffold | Core structure in patented multi-target ligands (e.g., US9440990B2) | Potential for AChE/GSK3β inhibition or NMDA modulation in AD/PD |
NMDA Receptor (GluN2B) | Piperidine moiety in selective GluN2B antagonists (e.g., ifenprodil analogs) | Potential pathway for neuroprotection against excitotoxicity |
Compounds Mentioned in Article:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9